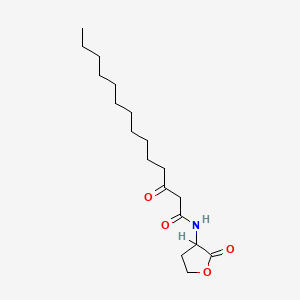

N-(3-Oxotetradecanoyl)-DL-homoserine lactone

Description

N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-oxo-C14-HSL) is a member of the acyl-homoserine lactone (AHL) family, a class of quorum sensing (QS) signaling molecules used by Gram-negative bacteria to regulate gene expression in a population-density-dependent manner.

Properties

IUPAC Name |

3-oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h16H,2-14H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFJJDSGBAAUPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346128 | |

| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503610-29-5 | |

| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxotetradecanoyl)-DL-homoserine lactone typically involves the acylation of homoserine lactone with a 3-oxotetradecanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxotetradecanoyl)-DL-homoserine lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The lactone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Hydroxy derivatives.

Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

Quorum Sensing and Biofilm Formation

Quorum Sensing Mechanism:

N-(3-Oxotetradecanoyl)-DL-homoserine lactone plays a vital role in bacterial communication, enabling populations to coordinate behavior based on cell density. It is synthesized by bacteria such as Pseudomonas aeruginosa, which utilize it to regulate biofilm formation and virulence factor production.

Case Study: Pseudomonas aeruginosa Biofilms

Research has demonstrated that 3-oxo-C14-AHL significantly influences the production of extracellular polymeric substances (EPS) in Pseudomonas aeruginosa biofilms. The presence of this compound enhances biofilm stability and antibiotic resistance, making it a target for disrupting biofilm-associated infections .

Antimicrobial Applications

Inhibition of Pathogen Virulence:

Due to its role in QS, this compound is being explored as a potential anti-infective agent. By interfering with QS pathways in pathogens, it can reduce virulence and biofilm formation.

Case Study: Anti-Virulence Strategies

Studies have shown that when combined with traditional antibiotics, 3-oxo-C14-AHL can enhance the efficacy of treatments against Staphylococcus aureus and other resistant strains by diminishing their ability to form biofilms .

Cellular Signaling Pathways

Impact on Cell Signaling:

Beyond bacterial applications, this compound has been implicated in various cellular signaling pathways. It interacts with G-protein coupled receptors (GPCRs) and influences processes such as apoptosis and inflammation.

Table 1: Cellular Effects of this compound

| Pathway | Effect | Reference |

|---|---|---|

| Apoptosis | Induces apoptosis in cancer cells | |

| Inflammation | Modulates inflammatory responses | |

| GPCR Signaling | Activates specific GPCRs |

Therapeutic Potential

Drug Development:

The therapeutic potential of this compound extends to drug development, particularly in creating new classes of antibiotics or anti-virulence agents. Its ability to modulate QS makes it a promising candidate for novel therapeutic strategies against multi-drug resistant bacteria.

Case Study: Antibiotic Synergy

A recent study demonstrated that combining 3-oxo-C14-AHL with beta-lactam antibiotics resulted in a synergistic effect against resistant strains of Escherichia coli, highlighting its potential as an adjunct therapy .

Environmental Applications

Bioremediation:

this compound is also being investigated for its role in bioremediation processes. By enhancing microbial communication and cooperation, it can improve the efficiency of biodegradation pathways for environmental pollutants.

Table 2: Environmental Impact Studies

Mechanism of Action

N-(3-Oxotetradecanoyl)-DL-homoserine lactone functions as a signaling molecule in bacterial quorum sensing. It binds to receptor proteins in bacteria, leading to the activation or repression of specific genes. This process regulates various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. The molecular targets include LuxR-type receptors, which are transcriptional regulators involved in quorum sensing pathways .

Comparison with Similar Compounds

Comparison with Similar AHL Compounds

AHLs vary in acyl chain length, substituents (e.g., 3-oxo, 3-hydroxy), and stereochemistry, which dictate their biological activity, receptor specificity, and stability. Below is a detailed comparison of 3-oxo-C14-HSL with structurally related AHLs.

Structural and Functional Differences

Table 1: Key AHLs Compared to 3-oxo-C14-HSL

Substituent Effects on Activity

- 3-Oxo vs. 3-Hydroxy Groups: 3-oxo-C14-HSL is a stronger QS activator than its 3-hydroxy counterpart (3-OH-C14-HSL), which often acts as a repressor . In Methylorubrum extorquens, 3-OH-C12-HSL activates transcription factors at nanomolar concentrations, while 3-oxo-C12-HSL is inactive .

Enzymatic Modification and Stability

Biological Activity

N-(3-Oxotetradecanoyl)-DL-homoserine lactone (N-(3-oxo-C14-HSL) is a member of the N-acyl homoserine lactone (AHL) family, which are crucial quorum sensing (QS) signaling molecules produced by many Gram-negative bacteria. This compound plays significant roles in bacterial communication and can influence a variety of biological processes in both prokaryotic and eukaryotic organisms.

- Molecular Formula : CHNO

- Molecular Weight : 325.443 g/mol

- CAS Number : 503610-29-5

N-(3-oxo-C14-HSL operates primarily through QS mechanisms, facilitating communication between bacteria and modulating host responses. The compound can elicit various biological responses depending on its concentration and the type of cells it interacts with.

Biological Effects

-

Immunomodulatory Effects :

- N-(3-oxo-C14-HSL has been shown to influence immune responses. At varying concentrations, it can either inhibit or promote the proliferation of lymphocytes and the production of pro-inflammatory cytokines such as TNF-α and IL-12. Specifically, it inhibits lymphocyte proliferation at higher concentrations while promoting it at lower concentrations in stimulated spleen cells .

- In macrophages, this compound down-regulates TNF-α production, which may contribute to chronic infections by opportunistic pathogens like Pseudomonas aeruginosa .

-

Effects on Eukaryotic Cells :

- Studies indicate that N-(3-oxo-C14-HSL affects gene expression in mammalian cell lines, with transcriptomic analyses revealing changes in thousands of genes in response to the compound .

- It has also been reported to induce a bell-shaped response in cellular glutathione levels in rat thymocytes, indicating its potential role in oxidative stress modulation .

- Plant Responses :

Case Study 1: Immunomodulation in Rat Models

A study investigated the effects of N-(3-oxo-C14-HSL on rat lymphocytes, revealing that the compound significantly altered intracellular zinc levels and glutathione content, suggesting its role as an immunomodulator .

Case Study 2: Plant Growth Promotion

In controlled experiments with Arabidopsis thaliana, treatment with N-(3-oxo-C14-HSL resulted in increased root length at low concentrations (0.1 μM), while higher concentrations (100 μM) inhibited growth. This biphasic response underscores the importance of concentration in determining biological outcomes .

Summary Table of Biological Activities

Q & A

Basic: What are the primary biological roles of N-(3-Oxotetradecanoyl)-DL-homoserine lactone in bacterial communication?

Answer:

this compound (3-Oxo-C14-AHL) is a quorum sensing (QS) signal molecule produced by Gram-negative bacteria to regulate gene expression in a population-density-dependent manner. It facilitates behaviors such as biofilm formation, virulence factor production, and symbiosis. For example, Sinorhizobium meliloti produces the L-form of this AHL to mediate rhizobial nodulation in plants . Methodologically, its role can be studied using:

- Reporter strains (e.g., Agrobacterium tumefaciens biosensors with lacZ fusions to detect QS activation) .

- Chromatography (HPLC or TLC) to quantify production levels .

- Gene knockout models to assess phenotypic changes in AHL-deficient mutants .

Advanced: How does stereochemistry (DL vs. L forms) influence the quorum-sensing activity of N-(3-Oxotetradecanoyl)-homoserine lactone?

Answer:

The DL-form is a racemic mixture, while the L-form is enantiomerically specific. Studies suggest that stereochemistry affects receptor binding affinity and downstream gene activation. For instance, 3-Oxo-C14-AHL produced by Sinorhizobium meliloti (L-form) is structurally optimized for interaction with LuxR-type transcription factors in symbiotic plant interactions . To compare activities:

- Use chiral HPLC to separate enantiomers .

- Conduct dose-response bioassays with purified isomers (e.g., EC50 measurements in reporter strains) .

- Molecular docking simulations to analyze binding interactions with receptor proteins .

Basic: What analytical methods are recommended for quantifying this compound in bacterial cultures?

Answer:

- Thin-Layer Chromatography (TLC): Coupled with biosensor overlays (e.g., A. tumefaciens) for semi-quantitative detection .

- High-Performance Liquid Chromatography (HPLC): With UV or mass spectrometry (MS) detection for precise quantification (≥97% purity validation) .

- Surface-Enhanced Raman Spectroscopy (SERS): Detects sub-nanomolar concentrations, ideal for low-abundance samples .

- Nuclear Magnetic Resonance (NMR): Confirms structural integrity and purity (e.g., ≥98% by NMR) .

Advanced: How can researchers resolve contradictions in reported EC50 values for 3-Oxo-C14-AHL across studies?

Answer:

Discrepancies may arise from:

- Strain-specific receptor sensitivity (e.g., Sinorhizobium vs. Pseudomonas systems) .

- Detection method limitations (TLC vs. SERS sensitivity differences) .

- Compound purity (commercial sources vary; validate with HPLC/NMR) .

Methodological solutions: - Standardize AHL purification protocols (e.g., Sigma-Aldrich’s ≥98% TLC-grade) .

- Use internal controls (e.g., synthetic AHL standards) in bioassays .

- Report detailed experimental conditions (e.g., bacterial growth phase, solvent carriers) .

Basic: What experimental designs are suitable for studying the ecological impact of 3-Oxo-C14-AHL in plant-microbe interactions?

Answer:

- Greenhouse trials: Apply 3-Oxo-C14-AHL to legume roots to assess nodulation efficiency in Sinorhizobium systems .

- Transcriptomic profiling: RNA-seq of plant tissues to identify AHL-responsive genes (e.g., defense or growth pathways) .

- Soil microcosms: Evaluate AHL degradation kinetics and persistence under varying pH/temperature conditions .

Advanced: What strategies distinguish endogenous 3-Oxo-C14-AHL production from environmental contamination in microbial communities?

Answer:

- Isotope-Labeled AHLs: Use - or -labeled analogs to trace biosynthesis in complex samples .

- Biosensor Engineering: Deploy strain-specific reporters (e.g., E. bsuahlscout with tailored LuxR receptors) .

- Metagenomic Correlation: Link AHL detection to genomic presence of luxI homologs (AHL synthases) in community DNA .

Advanced: How do cross-kingdom interactions involving 3-Oxo-C14-AHL influence host-pathogen dynamics?

Answer:

3-Oxo-C14-AHL can modulate eukaryotic host responses (e.g., immune suppression in plants or animals). Key approaches:

- Dual RNA-seq: Simultaneously profile bacterial QS genes and host immune transcripts during infection .

- Chemical inhibition: Test QS inhibitors (e.g., halogenated furanones) to block AHL-receptor binding .

- In situ imaging: Use fluorescent AHL probes to localize signal distribution in host tissues .

Basic: What storage and handling protocols ensure 3-Oxo-C14-AHL stability in laboratory settings?

Answer:

- Storage: -20°C in airtight, light-protected vials (prevents hydrolysis/oxidation) .

- Solubility: Dissolve in chloroform (50 mg/mL) or DMSO (~30 mg/mL) for long-term stock solutions .

- Safety: Use N95 masks and gloves due to WGK 3 toxicity classification .

Advanced: How do structural modifications (e.g., acyl chain length, oxidation state) alter 3-Oxo-C14-AHL functionality?

Answer:

- Chain length: Longer chains (C14) enhance membrane permeability and receptor specificity compared to shorter analogs (C6-C8) .

- Oxidation state: 3-oxo groups increase receptor affinity (vs. 3-hydroxy or unsubstituted chains) .

Validation methods: - QSAR modeling to predict activity based on substituent effects .

- Synthetic analogs: Test truncated or derivatized AHLs in bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.